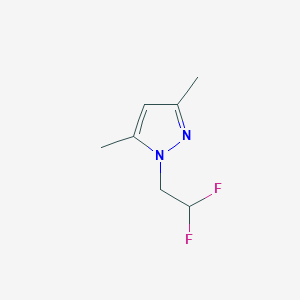

1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole” is a type of organofluoride . Organofluorides are organic compounds that contain fluorine. They are used in many applications due to their stability and unique properties .

Synthesis Analysis

While specific synthesis methods for “1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole” were not found, a general process for preparing 2,2-difluoroethanol involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .Applications De Recherche Scientifique

Heteroleptic Cyclometalated Iridium(III) Complexes

Research on heteroleptic Ir(III) metal complexes bearing pyrazoles, including derivatives like "1-(2,4-difluorophenyl)-3,5-dimethylpyrazole," showcases their potential for creating highly efficient, room-temperature blue phosphorescent materials. These materials are significant for applications in organic light-emitting diodes (OLEDs) and other photonic devices, emphasizing the role of pyrazole derivatives in advancing materials science and photonics technology (Yang et al., 2005).

Decarboxylative Fluorination

The decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole, using Selectfluor, presents a method for synthesizing fluorinated derivatives. This process underscores the importance of pyrazole and its derivatives in medicinal chemistry and agrochemical research, providing a pathway to novel fluorinated compounds with enhanced biological or physical properties (Yuan et al., 2017).

Infrared and ab initio Studies of Hydrogen Bonding

Investigations into the hydrogen bonding and proton transfer in complexes formed by pyrazoles, including 3,5-dimethylpyrazole, offer insights into the structural and electronic characteristics of pyrazole-based systems. Such studies are crucial for understanding the chemical behavior of pyrazoles in various environments, impacting the design of pyrazole-containing compounds for catalysis, sensor technology, and pharmaceuticals (Castaneda et al., 2003).

Molecular Structure of 1,4-bis(substituted-carbonyl)benzene

Research on the molecular structure of compounds derived from pyrazoles, such as 1,4-bis(3,5-dimethylpyrazolylcarbonyl)benzene, contributes to the field of coordination chemistry and materials science. These studies enable the development of novel materials with potential applications in electronics, catalysis, and as ligands in metal-organic frameworks (MOFs) (Khan et al., 2020).

Synthesis of Fluorinated Pyrazoles

The development of methods for the synthesis of fluorinated pyrazoles highlights the versatility of pyrazole derivatives in synthesizing compounds with potential applications in pharmaceuticals and agrochemicals. Fluorination can significantly alter the physical, chemical, and biological properties of organic compounds, making this research relevant for discovering new drugs and agrochemicals with improved efficacy and selectivity (Schmitt et al., 2017).

Propriétés

IUPAC Name |

1-(2,2-difluoroethyl)-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2/c1-5-3-6(2)11(10-5)4-7(8)9/h3,7H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLVCIQJUMATEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)

![ethyl 2-[[(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2961858.png)

![3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2961868.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2961870.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961872.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2961873.png)

![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)

![5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2961875.png)